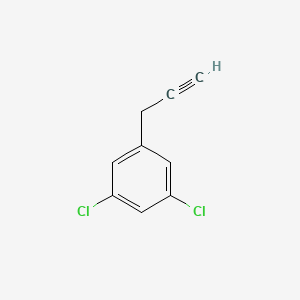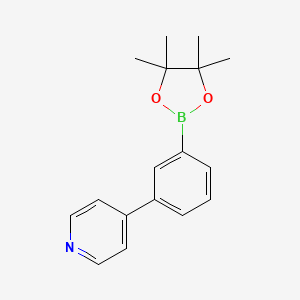
1,3-Dichloro-5-(prop-2-yn-1-yl)benzene
Descripción general
Descripción
1,3-Dichloro-5-(prop-2-yn-1-yl)benzene is an organic compound characterized by the presence of two chlorine atoms and a prop-2-yn-1-yl group attached to a benzene ring. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-(prop-2-yn-1-yl)benzene typically involves the reaction of 1,3-dichlorobenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the reaction yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dichloro-5-(prop-2-yn-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of reduced derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,3-Dichloro-5-(prop-2-yn-1-yl)benzene is utilized in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific properties.
Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.
Environmental Research: Studied for its interactions with various environmental factors and its potential impact.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-5-(prop-2-yn-1-yl)benzene involves its interaction with specific molecular targets, leading to various chemical transformations. The prop-2-yn-1-yl group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions are facilitated by the compound’s unique electronic structure, which influences its reactivity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dichlorobenzene: Lacks the prop-2-yn-1-yl group, resulting in different reactivity and applications.
1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Contains a trifluoropropenyl group instead of a prop-2-yn-1-yl group, leading to distinct chemical properties.
Uniqueness
1,3-Dichloro-5-(prop-2-yn-1-yl)benzene is unique due to the presence of both chlorine atoms and a prop-2-yn-1-yl group on the benzene ring. This combination imparts specific reactivity patterns and makes it a valuable compound for various synthetic and research applications.
Propiedades
IUPAC Name |
1,3-dichloro-5-prop-2-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2/c1-2-3-7-4-8(10)6-9(11)5-7/h1,4-6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCKBMPMOUPRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B1398768.png)




![6-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1398774.png)
![3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1398775.png)


![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile](/img/structure/B1398783.png)


![6-Azaspiro[3.5]nonan-2-one](/img/structure/B1398788.png)
